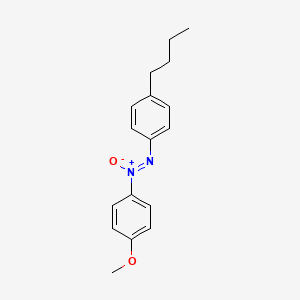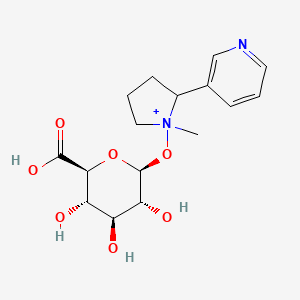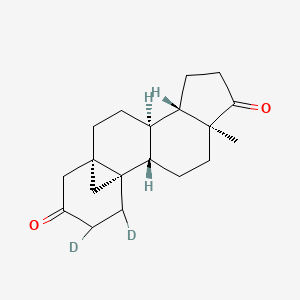
5b,19-Cycloandrostane-3,17-dione-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta,19-Cycloandrostane-3,17-dione-d2 is a stable isotope-labeled compound with the molecular formula C19H24D2O2 and a molecular weight of 288.42 . This compound is a derivative of androstane, a steroid structure, and is used primarily in scientific research.
Chemical Reactions Analysis
5beta,19-Cycloandrostane-3,17-dione-d2 can undergo various chemical reactions typical of steroid compounds. These reactions include:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5beta,19-Cycloandrostane-3,17-dione-d2 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reference material in mass spectrometry-based proteomics to study protein structures and functions.
Metabolic Studies: It is used to trace metabolic pathways and understand the biotransformation of steroid compounds in biological systems.
Pharmacokinetics: The compound helps in studying the absorption, distribution, metabolism, and excretion of steroid-based drugs.
Mechanism of Action
The mechanism of action of 5beta,19-Cycloandrostane-3,17-dione-d2 involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and enzymes involved in steroid metabolism. The deuterium labeling allows for precise tracking and analysis of its metabolic fate in biological systems .
Comparison with Similar Compounds
5beta,19-Cycloandrostane-3,17-dione-d2 can be compared with other similar steroid compounds such as:
Androstane-3,17-dione: A non-deuterated version of the compound with similar chemical properties but without the isotopic labeling.
Testosterone: Another steroid compound with a similar backbone but different functional groups, leading to distinct biological activities.
Estradiol: A steroid hormone with a similar structure but different functional groups and biological roles.
The uniqueness of 5beta,19-Cycloandrostane-3,17-dione-d2 lies in its deuterium labeling, which provides advantages in research applications requiring precise tracking and analysis .
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1S,2S,5S,9S,10R,13S)-16,17-dideuterio-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione |
InChI |
InChI=1S/C19H26O2/c1-17-7-6-15-13(14(17)2-3-16(17)21)5-8-18-10-12(20)4-9-19(15,18)11-18/h13-15H,2-11H2,1H3/t13-,14-,15-,17-,18+,19-/m0/s1/i4D,9D/t4?,9?,13-,14-,15-,17-,18+,19- |
InChI Key |
ZXOGTZPVVUQMNN-PMXQUIAKSA-N |
Isomeric SMILES |
[2H]C1C([C@@]23C[C@@]2(CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)CC1=O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC45C3(C4)CCC(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


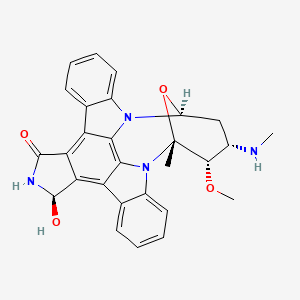
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
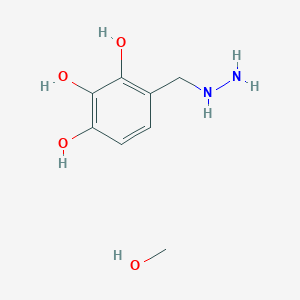
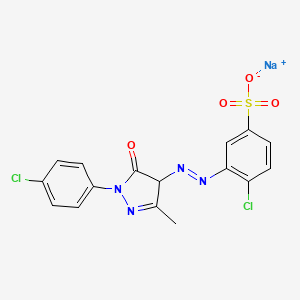
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)

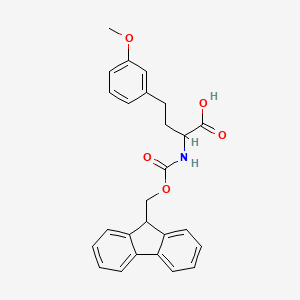
![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
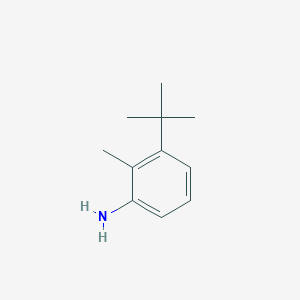
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)

